molecular formula C11H10N4O2S B5754150 N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]pyridin-2-amine

N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]pyridin-2-amine

Cat. No.: B5754150
M. Wt: 262.29 g/mol
InChI Key: HNAAYJLGUIRGGK-MDWZMJQESA-N
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Description

N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]pyridin-2-amine is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]pyridin-2-amine typically involves the condensation reaction between 2-aminopyridine and 4-nitrothiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), ethanol as a solvent.

    Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.

Major Products Formed

    Oxidation: Formation of the corresponding amino derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]pyridin-2-amine involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]pyridin-2-amine is unique due to its specific combination of a nitrothiophene moiety and a pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.

Properties

IUPAC Name

N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-8(10-6-9(7-18-10)15(16)17)13-14-11-4-2-3-5-12-11/h2-7H,1H3,(H,12,14)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAAYJLGUIRGGK-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=N1)C2=CC(=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=CC=N1)/C2=CC(=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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